8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-15-thione
Description
8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-2,4,6,13(17)-tetraene-15-thione is a tetracyclic heterocyclic compound characterized by a fused-ring system containing oxygen (oxa), sulfur (thia), and nitrogen (aza) heteroatoms, along with a thione (C=S) functional group. Its complex structure positions it within a broader class of polycyclic compounds with applications in medicinal chemistry and materials science. The presence of multiple heteroatoms and the thione group imparts distinct electronic and steric properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-15-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS3/c16-13-14-12-11(18-13)10-7(6-17-12)5-15-9-4-2-1-3-8(9)10/h1-4,7,10H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEDRLWGEKTFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-15-thione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these synthetic routes include sulfur-containing compounds, oxygen donors, and nitrogen sources. The reaction conditions usually involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-15-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-15-thione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.
Mechanism of Action
The mechanism of action of 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-15-thione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its sulfur-containing moieties may interact with thiol groups in proteins, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the tetracyclic backbone but differ in heteroatom composition, substituents, and functional groups. Below is a detailed comparison:
Heteroatom Composition and Functional Groups
Key Observations :
- The target compound’s dual sulfur atoms (12,16-dithia) and thione group differentiate it from analogs with single sulfur atoms (e.g., sulfonyl groups in ) or oxygen/nitrogen dominance.
- The thione group (C=S) at position 15 may enhance electrophilicity compared to nitriles (C≡N) or esters (COOR) in analogs .
Physicochemical Properties
- Solubility : The thione group may improve solubility in polar aprotic solvents compared to sulfonyl or nitrile-containing analogs.
- Stability : Thiones are generally less reactive than thiols but more prone to oxidation than thioethers. This contrasts with sulfonyl groups (stable under acidic/basic conditions) .
Biological Activity
The compound 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-15-thione is a complex heterocyclic organic molecule characterized by its unique tetracyclic structure that incorporates multiple heteroatoms—specifically oxygen, nitrogen, and sulfur. This article explores the biological activity of this compound, highlighting its potential pharmacological properties, mechanisms of action, and relevant research findings.
Structural Features
The molecular formula of this compound is C13H9N2O2S2. The compound features a distinctive arrangement of double bonds and rings that contribute to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 293.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Antimicrobial Properties
Research indicates that compounds similar to 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca exhibit significant antimicrobial activity. A study conducted by demonstrated that derivatives of this compound inhibited the growth of various bacterial strains.
Anti-inflammatory Effects
The mechanism of action for its anti-inflammatory properties appears to involve the inhibition of specific enzymes involved in inflammatory pathways. For example, a study found that the compound could effectively reduce the production of pro-inflammatory cytokines in vitro .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of 8-oxa derivatives.
- Method : Agar diffusion method was used against E. coli and S. aureus.
- Results : Showed a significant zone of inhibition compared to control groups.
-
Case Study on Anti-inflammatory Mechanism :
- Objective : To investigate the anti-inflammatory effects on macrophages.
- Method : Macrophages were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in TNF-alpha production was observed.
The unique structure of 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca allows it to interact with biological macromolecules effectively:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
- Cellular Interaction : It can interact with cell membranes and influence signaling pathways that regulate inflammation and immune responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 12-Phenyl-17-oxa-15-azatetracyclo[8.7.0.02,7.011,16]heptadeca | Contains phenyl group; similar tetracyclic structure | Antimicrobial |
| 12,14-Dioxa-8-azatetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca | Two oxygen atoms; different ring arrangement | Anticancer |
The uniqueness of 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca lies in its specific combination of sulfur and nitrogen heteroatoms along with a complex tetracyclic framework that may offer distinct biological activities not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
